An In-depth Technical Guide to 5-methoxy-1H-indole-4-carbonitrile: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 5-methoxy-1H-indole-4-carbonitrile: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-methoxy-1H-indole-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from its core constituents, related isomers, and established principles of organic chemistry to offer a robust predictive profile. We will delve into its chemical structure, physicochemical properties, plausible synthetic pathways, and potential applications, providing a foundational resource for researchers interested in this molecule.
Molecular Structure and Chemical Identity
5-methoxy-1H-indole-4-carbonitrile is an aromatic heterocyclic organic compound. Its structure is characterized by a bicyclic indole core, which consists of a benzene ring fused to a pyrrole ring. A methoxy group (-OCH₃) is substituted at the 5-position of the benzene ring, and a nitrile group (-C≡N) is at the 4-position.
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. The presence and positioning of the methoxy and nitrile functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and biological activity.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source/Method |
| IUPAC Name | 5-methoxy-1H-indole-4-carbonitrile | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₈N₂O | - |
| Molecular Weight | 172.18 g/mol | - |
| Canonical SMILES | COC1=C(C=C2C(=C1)NC=C2)C#N | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not assigned | - |
Physicochemical and Spectroscopic Profile
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Appearance | White to off-white or pale yellow solid | Based on related indole carbonitriles. |
| Melting Point | > 150 °C (estimate) | The presence of the polar nitrile group and potential for hydrogen bonding would likely result in a higher melting point than 5-methoxy-1H-indole (52-55 °C). |
| Boiling Point | > 350 °C at 760 mmHg (estimate) | Higher than related isomers due to increased polarity. 5-methoxy-1H-indole-3-carbonitrile has a boiling point of 385 °C at 760 mmHg.[1] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water. | Typical for indole derivatives. |
| Stability | Stable under normal conditions; may be light-sensitive. | Indole compounds are often sensitive to light and air.[2] |
Predicted Spectroscopic Data
The following are predicted key features for the characterization of 5-methoxy-1H-indole-4-carbonitrile:
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¹H NMR:
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N-H proton: A broad singlet in the downfield region (δ 8.0-9.0 ppm).
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Aromatic protons: Signals corresponding to the protons on the indole ring. The protons at C2, C3, C6, and C7 will show characteristic splitting patterns and chemical shifts influenced by the methoxy and nitrile groups.
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Methoxy protons: A sharp singlet around δ 3.8-4.0 ppm, corresponding to the -OCH₃ group.
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¹³C NMR:
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Nitrile carbon: A signal in the range of δ 115-120 ppm.
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Indole carbons: Characteristic signals for the nine other carbon atoms in the indole ring, with chemical shifts influenced by the substituents. The carbon attached to the methoxy group (C5) would be significantly shielded.
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Infrared (IR) Spectroscopy:
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N-H stretch: A sharp to broad absorption band around 3300-3400 cm⁻¹.
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C≡N stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.
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C-O stretch (methoxy): A strong absorption band in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
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C=C aromatic stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be observed at m/z = 172.18.
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Proposed Synthetic Pathways
The synthesis of 5-methoxy-1H-indole-4-carbonitrile is challenging due to the inherent reactivity of the indole nucleus, where the C3 position is most susceptible to electrophilic attack. However, the electron-donating methoxy group at the 5-position directs electrophilic substitution towards the C4 and C6 positions.[3] This provides a strategic advantage for the targeted synthesis.
A plausible synthetic route would involve the introduction of a nitrogen-containing functional group at the C4 position of 5-methoxy-1H-indole, followed by its conversion to a nitrile.
Synthetic Workflow via Sandmeyer Reaction
This proposed multi-step synthesis leverages well-established organic reactions.
Caption: Proposed synthetic workflow for 5-methoxy-1H-indole-4-carbonitrile.
Step-by-Step Experimental Protocol (Hypothetical)
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Nitration of 5-methoxy-1H-indole:
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Dissolve 5-methoxy-1H-indole in concentrated sulfuric acid at low temperature (e.g., 0 °C).
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Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
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Stir the reaction mixture until completion, then pour it over ice and neutralize to precipitate the product, 5-methoxy-4-nitro-1H-indole.
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Purify the product by recrystallization or column chromatography.
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Reduction of the Nitro Group:
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Suspend 5-methoxy-4-nitro-1H-indole in a suitable solvent (e.g., ethanol or ethyl acetate).
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Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, work up the reaction mixture to isolate 4-amino-5-methoxy-1H-indole.
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Diazotization and Sandmeyer Reaction:
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Dissolve 4-amino-5-methoxy-1H-indole in a cold aqueous acidic solution (e.g., HCl).
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Add a solution of sodium nitrite (NaNO₂) dropwise at 0-5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
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Slowly add the cold diazonium salt solution to the CuCN solution.
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Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
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Extract the product, 5-methoxy-1H-indole-4-carbonitrile, with an organic solvent and purify by column chromatography.
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Potential Applications and Research Directions
While this specific molecule has not been extensively studied, its structural motifs suggest several promising areas for research and development:
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Medicinal Chemistry:
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Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The combination of methoxy and nitrile groups could lead to compounds with inhibitory activity against kinases or other enzymes involved in cancer progression.
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Neurological Disorders: Indole derivatives are known to interact with various receptors in the central nervous system. 5-methoxy-1H-indole-4-carbonitrile could serve as a scaffold for developing novel therapeutics for conditions such as depression, anxiety, or neurodegenerative diseases.[1]
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Antimicrobial and Antifungal Agents: The indole ring system has been explored for its antimicrobial properties. This compound could be a starting point for the synthesis of new antibiotics or antifungals.[1]
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Materials Science:
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The electronic properties conferred by the indole ring and the nitrile group could make this molecule and its derivatives interesting candidates for organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
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Caption: Potential research applications of 5-methoxy-1H-indole-4-carbonitrile.
Safety and Handling
As with any research chemical with limited toxicological data, 5-methoxy-1H-indole-4-carbonitrile should be handled with care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-methoxy-1H-indole-4-carbonitrile represents an intriguing yet underexplored molecule with significant potential in drug discovery and materials science. This guide has provided a predictive overview of its chemical structure, properties, and a plausible synthetic strategy. It is our hope that this foundational information will stimulate further experimental investigation into this promising compound, unlocking its full scientific and therapeutic potential.
References
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